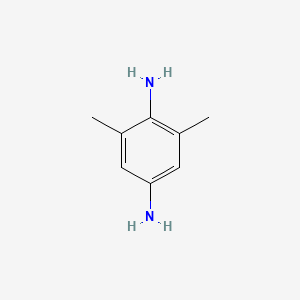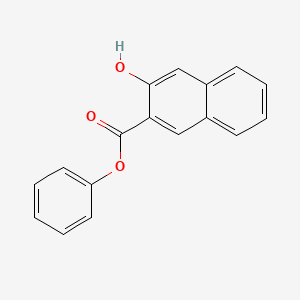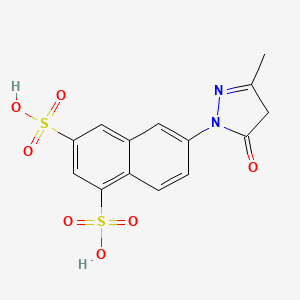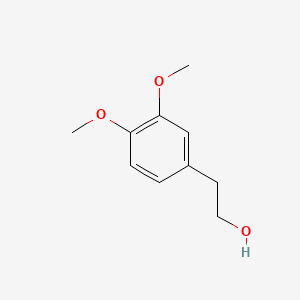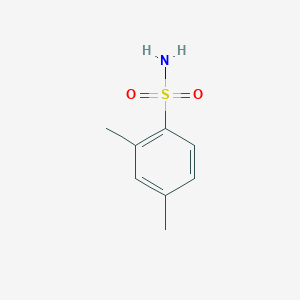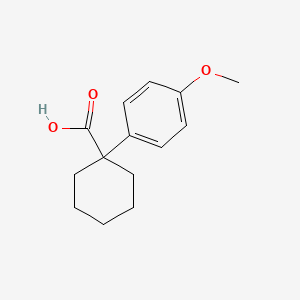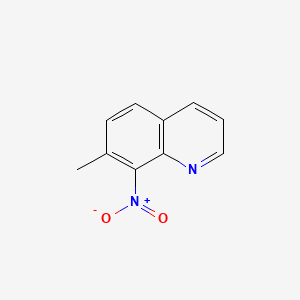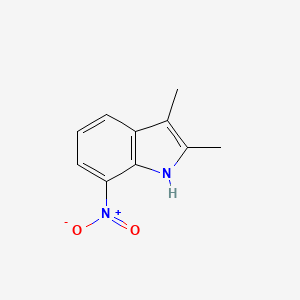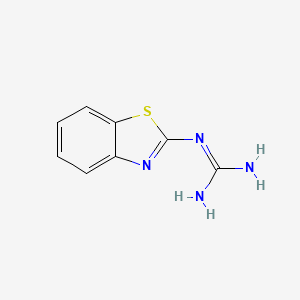
(2-Benzothiazolyl)-guanidin
Übersicht
Beschreibung
(2-Benzothiazolyl)-guanidine is a heterocyclic compound that features a benzothiazole ring fused with a guanidine group
Wissenschaftliche Forschungsanwendungen
(2-Benzothiazolyl)-guanidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable candidate for drug development.
Medicine: It has potential therapeutic applications in treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: The compound is used in the production of dyes, pigments, and as a vulcanization accelerator in rubber manufacturing
Wirkmechanismus
Target of Action
Benzothiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Biochemical Pathways
The inhibition of the aforementioned enzymes suggests that this compound may affect a variety of biochemical pathways, including dna replication, cell wall synthesis, and various metabolic processes .
Result of Action
The inhibition of various enzymes suggests that this compound may have broad-spectrum antibacterial activity .
Biochemische Analyse
Biochemical Properties
(2-Benzothiazolyl)-guanidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of aldose reductase, an enzyme involved in the polyol pathway, which is significant in diabetic complications . Additionally, (2-Benzothiazolyl)-guanidine interacts with amyloid-binding alcohol dehydrogenase, inhibiting its interaction with amyloid beta peptide, which is relevant in Alzheimer’s disease . These interactions highlight the compound’s potential in modulating biochemical pathways and its therapeutic promise.
Cellular Effects
The effects of (2-Benzothiazolyl)-guanidine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, (2-Benzothiazolyl)-guanidine has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in inflammation and oxidative stress, thereby exerting anti-inflammatory and antioxidant effects . These cellular effects underscore the compound’s potential in treating various diseases.
Molecular Mechanism
At the molecular level, (2-Benzothiazolyl)-guanidine exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. For instance, (2-Benzothiazolyl)-guanidine inhibits aldose reductase by binding to its active site, preventing the enzyme from catalyzing the reduction of glucose to sorbitol . Additionally, it modulates gene expression by interacting with transcription factors and signaling molecules, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and inflammation . These molecular mechanisms provide insights into the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Benzothiazolyl)-guanidine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that (2-Benzothiazolyl)-guanidine remains stable under physiological conditions, maintaining its biological activity over extended periods . Prolonged exposure to the compound can lead to cellular adaptation, resulting in changes in cellular responses and potential resistance . Understanding these temporal effects is essential for optimizing the compound’s therapeutic use.
Dosage Effects in Animal Models
The effects of (2-Benzothiazolyl)-guanidine vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At high doses, (2-Benzothiazolyl)-guanidine can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose to maximize benefits while minimizing risks.
Metabolic Pathways
(2-Benzothiazolyl)-guanidine is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, (2-Benzothiazolyl)-guanidine inhibits aldose reductase, affecting the polyol pathway and reducing the accumulation of sorbitol in diabetic tissues . Additionally, the compound modulates the activity of enzymes involved in oxidative stress and inflammation, contributing to its therapeutic effects . Understanding these metabolic pathways is crucial for elucidating the compound’s mechanism of action.
Transport and Distribution
Within cells and tissues, (2-Benzothiazolyl)-guanidine is transported and distributed through specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these molecules. For instance, (2-Benzothiazolyl)-guanidine is transported into cells via organic cation transporters, which facilitate its uptake and distribution . Once inside the cells, the compound binds to specific proteins, influencing its localization and biological activity . These transport and distribution mechanisms are essential for understanding the compound’s pharmacokinetics.
Subcellular Localization
The subcellular localization of (2-Benzothiazolyl)-guanidine affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, (2-Benzothiazolyl)-guanidine is localized to the mitochondria, where it exerts its effects on cellular metabolism and oxidative stress . Additionally, the compound’s localization to the nucleus influences gene expression and cell signaling pathways . Understanding these subcellular localization mechanisms is crucial for elucidating the compound’s therapeutic potential.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzothiazolyl)-guanidine typically involves the condensation of 2-aminobenzenethiol with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate thioamide, which cyclizes to form the benzothiazole ring. The guanidine group is then introduced via nucleophilic substitution.
Industrial Production Methods
Industrial production of (2-Benzothiazolyl)-guanidine often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free conditions are utilized to enhance efficiency and yield. The use of catalysts like silica-supported sodium hydrogen sulfate (NaHSO4-SiO2) has also been reported to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Benzothiazolyl)-guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydrobenzothiazole.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazoles, and various substituted benzothiazoles, depending on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminobenzothiazole: Shares the benzothiazole ring but lacks the guanidine group.
2-Mercaptobenzothiazole: Contains a thiol group instead of a guanidine group.
2-(4-Aminophenyl)benzothiazole: Features an aminophenyl group in place of the guanidine group.
Uniqueness
(2-Benzothiazolyl)-guanidine is unique due to the presence of both the benzothiazole ring and the guanidine group, which confer distinct biological activities and chemical reactivity. This combination enhances its potential as a versatile compound in various scientific and industrial applications .
Eigenschaften
IUPAC Name |
2-(1,3-benzothiazol-2-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c9-7(10)12-8-11-5-3-1-2-4-6(5)13-8/h1-4H,(H4,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHWARSFUCGBJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180474 | |
| Record name | Guanidine, (2-benzothiazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2582-07-2 | |
| Record name | N-2-Benzothiazolylguanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2582-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Guanidinobenzothiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002582072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Benzothiazolyl)-guanidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37475 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Guanidine, (2-benzothiazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzothiazol-2-ylguanidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.142 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-GUANIDINOBENZOTHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9A9FH54B4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural modifications have been explored in (2-Benzothiazolyl)-guanidine derivatives and how do these modifications impact their biological activity?
A1: Research has focused on synthesizing various N,N'-di-(substituted 2-Benzothiazolyl)guanidines to investigate their anti-tubercular and CNS depressant properties. [] While the exact structural modifications and their impact on activity aren't detailed in the provided abstracts, this approach highlights the importance of Structure-Activity Relationship (SAR) studies. By systematically altering substituents on the guanidine and benzothiazole rings, researchers can identify key structural features responsible for desired biological activities and optimize compounds for improved potency and selectivity.
Q2: What are the primary applications of (2-Benzothiazolyl)-guanidine derivatives being investigated?
A2: The research highlights two main areas of interest for (2-Benzothiazolyl)-guanidine derivatives:
- Anti-tubercular Agents: The synthesis of N,N'-di-(substituted 2-Benzothiazolyl)guanidines is specifically being explored for their potential in combating tuberculosis. [] This suggests these compounds may possess mechanisms that target Mycobacterium tuberculosis, the causative agent of the disease.
- CNS Depressants: The exploration of these compounds as CNS depressants points towards their potential interaction with the central nervous system. [] This could involve various mechanisms, such as influencing neurotransmitter activity or affecting neuronal excitability. Further research is needed to elucidate the specific pathways involved.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



